2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride

Übersicht

Beschreibung

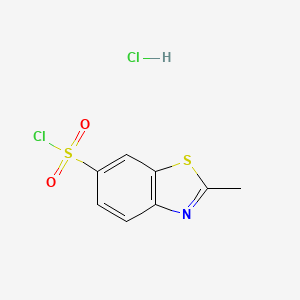

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO2S2 and a molecular weight of 284.18 g/mol . It is the hydrochloride salt version of 2-Methylbenzothiazole-6-sulfonyl Chloride. This compound is used as a reactant in the synthesis of various derivatives, including 1-arylsulfonyl-3-piperazinone derivatives, which are known to act as factor Xa inhibitors.

Vorbereitungsmethoden

The preparation of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride involves the synthesis of its precursor, 2-Methylbenzothiazole-6-sulfonyl Chloride. The synthetic route typically includes the sulfonylation of 2-Methylbenzothiazole followed by chlorination. The hydrochloride salt is then formed by treating the sulfonyl chloride with hydrochloric acid.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions:

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Methylbenzothiazole-6-sulfonyl chloride hydrochloride serves as an important building block in the synthesis of biologically active compounds. Its derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Compounds derived from benzothiazole structures have demonstrated significant antibacterial effects. For instance, certain derivatives have shown enhanced inhibitory activity against pathogens such as Vibrio cholerae and Bacillus cereus, surpassing traditional antibiotics like ciprofloxacin .

- Anticancer Properties : Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For example, a synthesized compound exhibited an IC50 value of 1.2 nM against SKRB-3 breast cancer cells, indicating potent anticancer activity .

- Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. They interact with amyloid fibrils, suggesting a mechanism for inhibiting fibril formation .

Synthetic Applications

The compound is utilized in synthetic organic chemistry for the preparation of various complex molecules:

- Synthesis of Heterocycles : this compound is employed as a reagent in the synthesis of heterocyclic compounds, which are critical in drug development due to their diverse biological activities .

- Solid-Phase Synthesis : This compound has been used in solid-phase synthesis methods to create modified amino acids and peptides, enhancing their chiral purity and biological activity .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:

- Organic Buffers : It serves as an organic buffer in biochemical applications, providing stability and control over pH levels during reactions .

- Dyes and Pigments : The compound's derivatives are also explored for use in dyes and pigments due to their vibrant colors and stability under various conditions.

Case Study 1: Antimicrobial Activity Evaluation

A series of benzothiazole derivatives were synthesized using this compound as a precursor. Their antibacterial properties were evaluated using the Kirby-Bauer disc diffusion method, revealing several compounds with superior activity against common bacterial strains compared to existing antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on synthesized benzothiazole derivatives showed promising results against multiple cancer cell lines. One derivative demonstrated selective toxicity towards HepG2 hepatic carcinoma cells with an IC50 value of 48 nM, indicating its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride itself is not well-studied. its derivatives, such as 1-arylsulfonyl-3-piperazinone, act as factor Xa inhibitors. Factor Xa is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of thrombin and subsequent blood clot formation. The molecular targets and pathways involved include the binding of the inhibitor to the active site of factor Xa, blocking its activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride include other sulfonyl chlorides and benzothiazole derivatives. Some examples are:

2-Methylbenzothiazole-6-sulfonyl Chloride: The precursor to the hydrochloride salt, used in similar synthetic applications.

Benzothiazole-6-sulfonyl Chloride: Lacks the methyl group at the 2-position, which may affect its reactivity and the properties of its derivatives.

2-Methylbenzothiazole-6-sulfonamide: A derivative formed by substitution of the sulfonyl chloride group with an amine.

Biologische Aktivität

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride (MBTSC) is a compound that has garnered attention for its diverse biological activities. With the molecular formula C8H7Cl2NO2S2 and a molecular weight of 284.18 g/mol, this compound is primarily utilized in organic synthesis and has shown potential in medicinal chemistry, particularly as a precursor for biologically active derivatives.

Antimicrobial Properties

Research indicates that MBTSC and its derivatives exhibit significant antimicrobial activity. A study synthesized several benzothiazole derivatives, including those based on MBTSC, which were evaluated against various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that certain derivatives had notable inhibitory effects, suggesting the potential for developing new antimicrobial agents based on the benzothiazole scaffold.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |

|---|---|---|---|---|

| Standard | +++ | - | +++ | +++ |

| GG4 | +++ | - | - | +++ |

| GG5 | ++ | - | - | ++ |

| GG6 | - | - | - | + |

| GG7 | - | - | - | ++ |

| GG8 | - | - | - | - |

Key: +++ (11-16 mm), ++ (5-10 mm), + (2-5 mm), - (no inhibition) .

The biological activity of MBTSC is largely attributed to its ability to inhibit key enzymes involved in bacterial growth and proliferation. For instance, derivatives like 1-arylsulfonyl-3-piperazinone derived from MBTSC have been identified as factor Xa inhibitors, which play a crucial role in the coagulation cascade. The inhibition of this enzyme prevents thrombin formation, thereby reducing blood clotting risk .

Antitumor Activity

Recent studies have also explored the antitumor potential of benzothiazole derivatives synthesized from MBTSC. These compounds have shown promise in selectively targeting tumor cells while sparing normal tissues. The presence of specific substituents on the benzothiazole ring can enhance antiproliferative activity, making them candidates for further development in cancer therapy .

Table 2: Summary of Biological Activities

Study on Antimicrobial Efficacy

A study conducted on five new benzothiazole derivatives synthesized from MBTSC evaluated their antimicrobial efficacy against various pathogens. The results indicated that compound GG4 exhibited significant activity against both S. aureus and C. tropicalis, highlighting the potential for these compounds in treating infections caused by resistant strains .

Investigation into Antitumor Properties

Another investigation focused on the antitumor properties of modified benzothiazoles derived from MBTSC. The study found that specific modifications increased the selectivity and potency of these compounds against different tumor cell lines, suggesting a promising avenue for cancer treatment development .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazole-6-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2.ClH/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCROONYLSNGLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-66-1 | |

| Record name | 6-Benzothiazolesulfonyl chloride, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.